![molecular formula C7H6ClN3 B1489873 4-Chlor-2-methyl-2H-pyrazolo[3,4-b]pyridin CAS No. 944501-84-2](/img/structure/B1489873.png)

4-Chlor-2-methyl-2H-pyrazolo[3,4-b]pyridin

Übersicht

Beschreibung

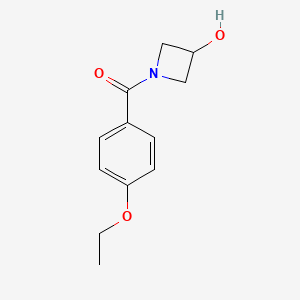

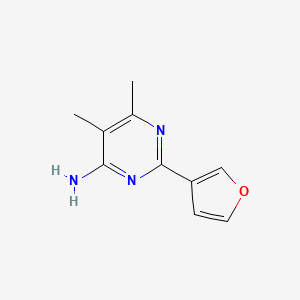

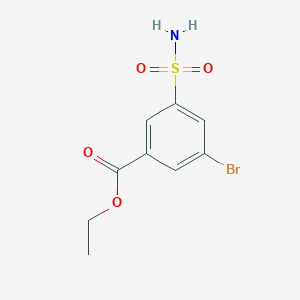

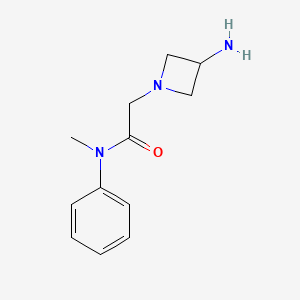

4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with the CAS Number: 944501-84-2 . It has a molecular weight of 167.6 . The IUPAC name for this compound is 4-chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is represented by the InChI code: 1S/C7H6ClN3/c1-11-4-5-6(8)2-3-9-7(5)10-11/h2-4H,1H3 .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives have been extensively studied . The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system .Physical And Chemical Properties Analysis

4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is a solid at room temperature . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Biomedizinische Anwendungen

Pyrazolo[3,4-b]pyridine, die Familie, zu der 4-Chlor-2-methyl-2H-pyrazolo[3,4-b]pyridin gehört, wurden umfassend auf ihre biomedizinischen Anwendungen untersucht . Mehr als 300.000 1H-pyrazolo[3,4-b]pyridine wurden beschrieben, die in mehr als 5.500 Referenzen enthalten sind . Die Vielfalt der Substituenten an den Positionen N1, C3, C4, C5 und C6, die synthetischen Methoden, die für ihre Synthese verwendet werden, und die biomedizinischen Anwendungen dieser Verbindungen wurden in diesen Studien behandelt .

Antibakterielle Studien

Molekulare Hybride aus Pyrazolo[3,4-b]pyridin und Triazol wurden entwickelt, synthetisiert und auf ihre arzneimittelähnliche Molekülstruktur sowie in vitro auf ihre Hemmpotenziale gegen S. aureus und K. pneumoniae analysiert. Die Verbindungen 24 und 27 wurden auf Basis von in-vitro-Experimenten als hochpotenzielle Moleküle in dieser Reihe identifiziert .

Krebsforschung

Tropomyosin-Rezeptorkinase (TRK) sind an der Proliferation und Differenzierung von Zellen beteiligt, und ihre kontinuierliche Aktivierung und Überexpression verursachen Krebs . Pyrazolo[3,4-b]pyridine wurden auf ihr Potenzial in der Krebsbehandlung untersucht .

Antivirale Aktivität

Die Fusion von Pyridinsystemen, Pyrazolopyridinen, wurde auf ihre Aktivität und ihren Zugang zu pharmazeutischen Produkten bewertet, die mit selektiver antibakterieller, antiviraler, antifungaler und antitumoraler Aktivität eingesetzt wurden .

Antifungale Aktivität

Wie oben erwähnt, wurden Pyrazolopyridine auch auf ihre antifungale Aktivität untersucht .

Synthese und Design neuer Verbindungen

Mit ihrer offensichtlichen biologischen Bedeutung wurde eine neue Reihe von Pyrazolo[3,4-b]pyridinen entwickelt und synthetisiert . Diese neuartigen Verbindungen könnten potenziell zur Entdeckung neuer Medikamente und Behandlungen führen .

Safety and Hazards

Wirkmechanismus

Target of Action

Pyrazolo-pyridine derivatives have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that pyrazolo-pyridine compounds can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Pyrazolo-pyridine derivatives have been shown to influence several biochemical pathways, depending on their specific targets .

Pharmacokinetics

The compound’s molecular weight (1676) suggests it may have favorable ADME properties, as smaller molecules are generally better absorbed and distributed throughout the body .

Result of Action

Related compounds have been shown to induce changes in cell cycle progression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a refrigerator . Furthermore, the compound’s efficacy may be influenced by the pH and ionic strength of its environment.

Biochemische Analyse

Biochemical Properties

4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and differentiation . Additionally, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine can bind to specific receptors on cell surfaces, modulating their activity and triggering downstream effects.

Cellular Effects

The effects of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis . By modulating this pathway, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine can impact cell function and behavior, potentially leading to therapeutic effects in certain diseases.

Molecular Mechanism

At the molecular level, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active site of the enzyme, preventing substrate access and subsequent catalysis . This compound can also interact with DNA and RNA, influencing gene expression by altering transcription and translation processes. Additionally, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine can modulate protein-protein interactions, affecting the formation and stability of protein complexes involved in cellular signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level is required to achieve a measurable biological response.

Metabolic Pathways

4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine on metabolic flux and metabolite levels can influence cellular energy production and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The localization and accumulation of this compound can affect its biological activity, with higher concentrations potentially leading to more pronounced effects on cellular function.

Subcellular Localization

The subcellular localization of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes.

Eigenschaften

IUPAC Name |

4-chloro-2-methylpyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-11-4-5-6(8)2-3-9-7(5)10-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNUWKXDSKRRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=CC=NC2=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

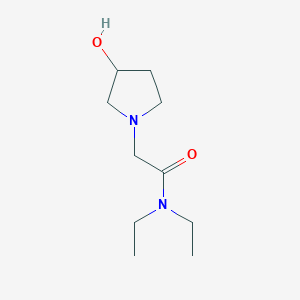

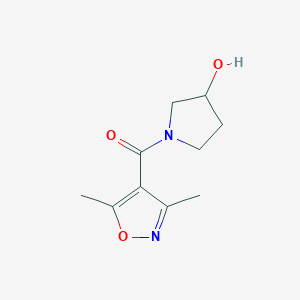

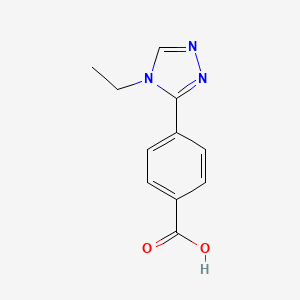

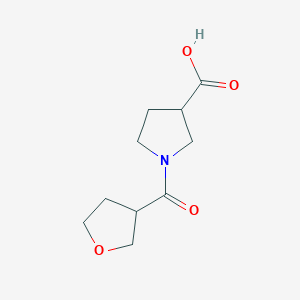

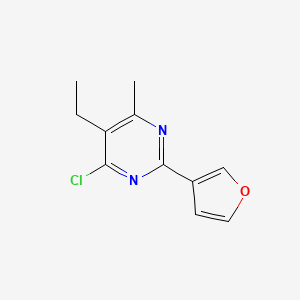

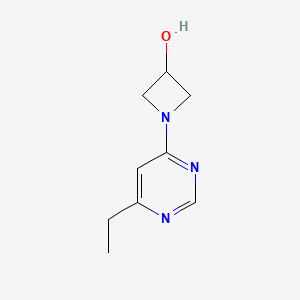

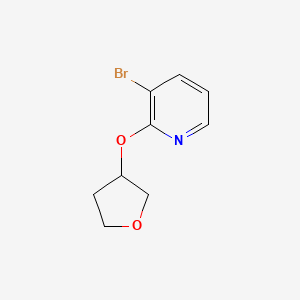

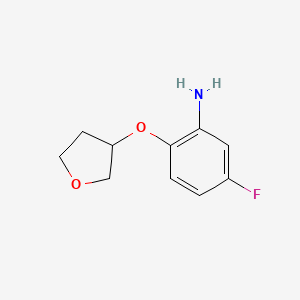

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.